Menthol

Descripción general

Descripción

El ácido 2-hidroxi-6-oxo-6-fenil-2,4-hexadienoico es un compuesto orgánico que pertenece a la clase de los ácidos ceto de cadena media y sus derivados. Es un producto metabólico del bifenilo, típicamente derivado de la bacteria Pseudomonas putida . Este compuesto se caracteriza por su estructura única, que incluye un grupo fenilo unido a una cadena principal de ácido hexadienoico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-hidroxi-6-oxo-6-fenil-2,4-hexadienoico se puede lograr a través de varios métodos de síntesis orgánica. Un enfoque común implica la oxidación de compuestos de bifenilo utilizando enzimas bacterianas específicas como la catecol 2,3-dioxigenasa . Las condiciones de reacción suelen incluir un medio acuoso a un pH y una temperatura controlados para facilitar la actividad enzimática.

Métodos de producción industrial: La producción industrial de este compuesto a menudo implica procesos biotecnológicos que utilizan cepas genéticamente modificadas de Pseudomonas putida. Estas cepas se optimizan para producir altos rendimientos del compuesto a través de procesos de fermentación. El caldo de fermentación se somete luego a pasos de extracción y purificación para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 2-hidroxi-6-oxo-6-fenil-2,4-hexadienoico experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar aún más para formar ácido benzoico y ácido 2-hidroxi-2,4-pentadienoico.

Reducción: Las reacciones de reducción pueden convertir el grupo ceto en un grupo hidroxilo, alterando las propiedades del compuesto.

Sustitución: El grupo fenilo puede participar en reacciones de sustitución aromática electrófila, lo que lleva a varios derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂) en condiciones ácidas o básicas.

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) en condiciones controladas.

Sustitución: Las reacciones de sustitución aromática electrófila a menudo utilizan reactivos como halógenos (Cl₂, Br₂) y agentes de nitración (HNO₃) en presencia de catalizadores.

Productos principales:

Oxidación: Ácido benzoico y ácido 2-hidroxi-2,4-pentadienoico.

Reducción: Ácido 2-hidroxi-6-fenil-2,4-hexadienoico.

Sustitución: Varios derivados de fenilo sustituidos.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Menthol is primarily utilized in topical analgesics due to its ability to activate TRPM8 (Transient Receptor Potential Melastatin 8) channels, which mediate the sensation of cold and contribute to pain relief.

Clinical Studies

Recent studies have demonstrated the efficacy of this compound in treating various painful conditions:

- A study showed that a 10% this compound solution significantly reduced pain-related somatosensory-evoked potentials (pSEPs), indicating its potential in pain management .

- Another clinical review highlighted this compound's safety and effectiveness in treating conditions such as muscle soreness and arthritis .

Cosmetic Applications

This compound is frequently incorporated into cosmetic products for its refreshing scent and cooling effect.

Uses in Skincare

- Cooling Agent : Used in creams and lotions to provide a soothing sensation upon application.

- Fragrance : Its minty aroma enhances the sensory experience of personal care products.

Food Industry Applications

In the food sector, this compound is employed as a flavoring agent.

Flavoring Properties

- Commonly used in candies, chewing gums, and beverages, this compound adds a minty flavor that enhances palatability.

- It is also utilized in some medicinal syrups for its pleasant taste.

Tobacco Industry Applications

This compound is an essential component in mentholated tobacco products.

Impact on Smoking Experience

- This compound cigarettes are marketed for their smoother taste, which may mask the harshness of tobacco smoke .

- Research indicates that this compound can influence smoking behavior and addiction patterns due to its cooling effects on the throat during inhalation .

Case Study 1: Topical Analgesics

A double-blind study assessed the effectiveness of this compound-based topical formulations in patients with osteoarthritis. Results indicated significant pain reduction compared to placebo treatments, supporting this compound's role as a viable alternative to traditional analgesics .

Case Study 2: Cosmetic Formulations

In a comparative study of skincare products containing this compound versus those without, participants reported higher satisfaction levels regarding cooling sensations and overall effectiveness in soothing skin irritations when using this compound-infused products .

Data Table: Summary of this compound Applications

Mecanismo De Acción

El mecanismo de acción del ácido 2-hidroxi-6-oxo-6-fenil-2,4-hexadienoico implica su interacción con enzimas específicas. Por ejemplo, es un sustrato de la catecol 2,3-dioxigenasa, que cataliza su escisión para producir ácido benzoico y ácido 2-hidroxi-2,4-pentadienoico . Esta reacción es crucial en la degradación microbiana de los compuestos de bifenilo, destacando el papel del compuesto en la biorremediación ambiental .

Compuestos similares:

Ácido 2-hidroxi-6-oxo-6-fenilhexa-2,4-dienoico: Un compuesto estrechamente relacionado con características estructurales y reactividad similares.

Ácido benzoico: Un ácido carboxílico aromático más simple que comparte el grupo fenilo pero carece de la cadena principal de ácido hexadienoico.

Ácido 2-hidroxi-2,4-pentadienoico: Un producto de la oxidación del ácido 2-hidroxi-6-oxo-6-fenil-2,4-hexadienoico, con una cadena de carbono más corta.

Unicidad: El ácido 2-hidroxi-6-oxo-6-fenil-2,4-hexadienoico es único debido a sus grupos funcionales duales (hidroxilo y ceto) y su papel como intermedio en la degradación microbiana del bifenilo. Esto lo convierte en un compuesto valioso para estudiar tanto la reactividad química como los procesos ambientales .

Comparación Con Compuestos Similares

2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: A closely related compound with similar structural features and reactivity.

Benzoic acid: A simpler aromatic carboxylic acid that shares the phenyl group but lacks the hexadienoic acid backbone.

2-Hydroxy-2,4-pentadienoic acid: A product of the oxidation of 2-hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid, with a shorter carbon chain.

Uniqueness: 2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid is unique due to its dual functional groups (hydroxy and keto) and its role as an intermediate in the microbial degradation of biphenyl. This makes it a valuable compound for studying both chemical reactivity and environmental processes .

Actividad Biológica

Menthol is a monoterpene alcohol derived from mint oils, primarily peppermint (Mentha piperita), and is widely recognized for its distinct cooling sensation and various biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its biological effects primarily through interaction with specific receptors and ion channels:

- TRPM8 Receptor Activation : this compound is a potent agonist of the transient receptor potential melastatin-8 (TRPM8) channel, which is responsible for mediating the sensation of cold. Activation of TRPM8 leads to an influx of calcium ions (), resulting in a cooling effect and analgesia by disrupting nociceptive signaling pathways .

- Voltage-Gated Sodium Channels : this compound can inhibit voltage-gated sodium channels, affecting action potential propagation in excitable cells. This action contributes to its analgesic effects .

- Calcium Channel Modulation : Studies indicate that this compound reduces calcium influx through low voltage-activated calcium channels while enhancing the inactivation of high voltage-activated channels. This modulation may play a role in its anti-inflammatory and analgesic properties .

2. Biological Activities

This compound exhibits a range of biological activities, which are summarized below:

- Anti-inflammatory Effects : Research shows that this compound can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β in various cell models, indicating its potential as an anti-inflammatory agent .

- Antibacterial and Antifungal Properties : this compound has demonstrated efficacy against a variety of bacterial and fungal strains, making it valuable in treating infections .

- Analgesic Effects : The cooling sensation induced by this compound provides relief from pain, particularly in conditions involving inflammation or nerve injury. It is often used topically for pain management .

- Anticancer Activity : Recent studies have highlighted this compound's potential as an anticancer agent. It induces apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. For instance, this compound has been shown to induce G0/G1 phase arrest in prostate cancer cells and increase intracellular calcium concentration, leading to cell death .

3. Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings | Species/Model | Dosage |

|---|---|---|---|

| Fatima et al. (2021) | Induced apoptosis in skin cancer cells (A431) via hyaluronidase inhibition | A431 skin cancer cell line | Not specified |

| Kim et al. (2012) | Induced G0/G1 phase arrest in DU145 prostate cancer cells | DU145 prostate cancer cell line | Not specified |

| Liu et al. (2022) | Reduced levels of pro-inflammatory cytokines in bronchial epithelial cells | BEAS-2B human bronchial epithelial cells | 1 mmol/L |

4. Safety and Toxicology

This compound is generally recognized as safe when used appropriately; however, high doses can lead to irritative effects on the skin and mucous membranes. The European Chemicals Agency has outlined some health risks associated with this compound, particularly concerning its use in tobacco products . Long-term studies indicate that the no-observed-adverse-effect levels (NOAELs) for this compound are relatively high, suggesting a favorable safety profile at typical exposure levels .

Q & A

Basic Research Questions

Q. What are the key considerations for designing experiments to study menthol synthesis from citronellal?

- Methodological Answer : Focus on optimizing bifunctional catalysts (e.g., balancing Lewis and Brønsted acidity) and controlling reaction parameters (temperature, pressure, solvent). Use systematic one-variable-at-a-time (OVAT) approaches to isolate factors influencing cyclization and dehydration steps. Characterize catalysts using techniques like X-ray diffraction (XRD) and temperature-programmed desorption (TPD) to correlate acidity with this compound yield .

Q. How does this compound stereoisomerism influence its biological activity in neurological studies?

- Methodological Answer : Compare (−)-menthol and (+)-menthol using in vitro assays (e.g., α4β2 nAChR binding studies) and electrophysiological recordings (e.g., dopamine neuron firing frequency). Validate stereoisomer purity via chiral chromatography. Studies show (−)-menthol significantly upregulates nAChRs and alters dopamine signaling, while (+)-menthol exhibits minimal effects .

Q. What analytical methods are recommended for assessing this compound purity in pharmacological research?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection, gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. Follow pharmacopeial guidelines (e.g., USP/EP) for system suitability, ensuring tailing factors ≤2.0 and relative standard deviation (RSD) ≤2.0% in replicate injections. Cross-validate against certified reference standards .

Q. How can researchers address contradictory findings in this compound’s public health impact studies?

- Methodological Answer : Conduct multivariable regression analyses to control confounding variables (e.g., smoking frequency, demographic factors). Use cohort studies or randomized controlled trials (RCTs) to isolate this compound-specific effects. Leverage large datasets (e.g., Tobacco Control Act reports) and meta-analyses to resolve discrepancies .

Advanced Research Questions

Q. What strategies improve the yield of this compound in biocatalytic synthesis compared to traditional chemical methods?

- Methodological Answer : Engineer E. coli strains to express enzymes like ene-reductases (NtDBR) and menthone dehydrogenases (MMR/MNMR) for one-pot biosynthesis. Optimize cell-free systems to avoid monoterpenoid toxicity. Green methods (e.g., calcium hypochlorite oxidation) reduce reliance on toxic reagents like chromic acid, achieving >79% purity with scalable protocols .

Q. How do this compound derivatives interact with cancer cell lines, and what structural modifications enhance cytotoxicity?

- Methodological Answer : Synthesize this compound-camphor hybrids via esterification or hydroxylation. Test cytotoxicity using MTT assays on specific cancer cell lines (e.g., MCF-7 for breast cancer). Structure-activity relationship (SAR) studies reveal that halogenation at the C8 position increases apoptosis induction. Validate mechanisms via flow cytometry and Western blotting .

Q. What computational models predict the long-term public health outcomes of this compound cigarette bans?

- Methodological Answer : Use agent-based models (e.g., Smoking and Vaping Model) to simulate smoking cessation rates post-ban. Input parameters include this compound’s role in nicotine dependence (e.g., masking harshness) and demographic smoking prevalence. Validate against longitudinal data, estimating a 15% reduction in smoking rates within 5 years .

Q. How can heterogeneous catalysts be rationally designed for this compound production in continuous-flow systems?

- Methodological Answer : Optimize metal-support interactions (e.g., Pt/Al₂O₃) to enhance cyclization activity. Use in situ spectroscopy (FTIR, XAS) to monitor intermediate formation. Adjust Brønsted acidity via sulfonation to minimize dehydration side reactions. Pilot studies suggest mesoporous catalysts improve mass transfer and longevity .

Q. Methodological Considerations Table

Propiedades

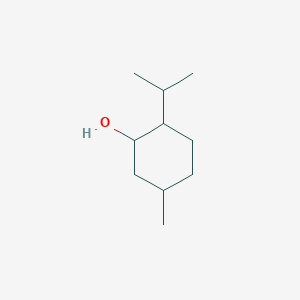

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029650 | |

| Record name | Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

214.6 °C, BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/, 214.00 to 216.00 °C. @ 760.00 mm Hg | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 420 mg/L at 25 °C, In water, 456 mg/L at 25 °C, Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/, 0.42 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9131 at 18 °C, 0.901 (20°); 0.891 (30°) | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.06 [mmHg], VP: 0.0637 mm Hg at 25 °C /l-Menthol/ | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Exposure to low temperatures often causes allergic responses or urticaria. Similarly, menthol, a common food additive is also known to cause urticaria, asthma, and rhinitis. However, despite the obvious clinical implications, the molecular mechanisms responsible for inducing allergic responses to low temperatures and menthol have not been determined. Because a non-selective cation channel, transient receptor potential subtype M8 (TRPM8) is activated by cold and menthol, we hypothesized that this channel mediates cold- and menthol-induced histamine release in mast cells. Here, we report that TRPM8 is expressed in the basophilic leukemia mast cell line, RBL-2H3, and that exposure to menthol or low temperatures induced Ca(2+) influx in RBL-2H3 cells, which was reversed by a TRPM8 blocker. Furthermore, menthol, a TRPM8 agonist, induced the dose-dependent release of histamine from RBL-2H3 cells. When TRPM8 transcripts were reduced by siRNA (small interfering RNA), menthol- and cold-induced Ca(2+) influx and histamine release were significantly reduced. In addition, subcutaneous injection of menthol evoked scratching, a typical histamine-induced response which was reversed by a TRPM8 blocker. Thus, our findings indicate that TRPM8 mediates the menthol- and cold-induced allergic responses of mast cells, and suggest that TRPM8 antagonists be viewed as potential treatments for cold- and menthol-induced allergies. /DL-Menthol/, Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/, In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/ | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals /89-78-1/, Crystals or granules /dl-Menthol/ | |

CAS No. |

1490-04-6, 89-78-1 | |

| Record name | Menthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1490-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001490046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8 °C, MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/ | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.